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Compound of Interest

Compound Name:
(R)-Norfluoxetine-d5 Phthalimide

(Phenyl-d5)

Cat. No.: B12411346 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of (R)-

Norfluoxetine-d5 Phthalimide, a deuterated derivative of a norfluoxetine metabolite analog. This

document outlines the probable synthetic route, detailed experimental protocols for its

synthesis and characterization, and an in-depth analysis of the expected analytical data,

including mass spectrometry and nuclear magnetic resonance spectroscopy. The inclusion of

five deuterium atoms on the phenyl ring provides a valuable tool for metabolic studies and use

as an internal standard in quantitative analysis.

Chemical Structure and Properties
(R)-Norfluoxetine-d5 Phthalimide is a complex organic molecule incorporating a chiral center, a

deuterated phenyl group, a trifluoromethylphenoxy moiety, and a phthalimide group.
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Property Value Reference

IUPAC Name

2-[(3R)-3-(phenyl-d5)-3-[4-

(trifluoromethyl)phenoxy]propyl

]isoindole-1,3-dione

N/A

Synonyms

(R)-2-(3-(phenyl-d5)-3-(4-

(trifluoromethyl)phenoxy)propyl

)isoindoline-1,3-dione

N/A

CAS Number 1346617-46-6 N/A

Molecular Formula C₂₄H₁₃D₅F₃NO₃ N/A

Molecular Weight 430.43 g/mol N/A

Appearance White to off-white solid N/A

Synthesis
The synthesis of (R)-Norfluoxetine-d5 Phthalimide can be achieved through a variation of the

Gabriel synthesis, a well-established method for the preparation of primary amines and their

derivatives. This pathway involves the nucleophilic substitution of a suitable alkyl halide with

potassium phthalimide.

Synthetic Pathway

(R)-3-(phenyl-d5)-3-[4-(trifluoromethyl)phenoxy]propyl halide

Gabriel Synthesis
(SN2 Reaction)

Potassium Phthalimide

(R)-Norfluoxetine-d5 Phthalimide
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Caption: Synthetic pathway for (R)-Norfluoxetine-d5 Phthalimide.

Experimental Protocol: Gabriel Synthesis
Materials:

(R)-3-(phenyl-d5)-3-[4-(trifluoromethyl)phenoxy]propyl halide (e.g., bromide or iodide)

Potassium phthalimide

Anhydrous N,N-Dimethylformamide (DMF)

Diethyl ether

Deionized water

Magnesium sulfate (anhydrous)

Procedure:

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve

(R)-3-(phenyl-d5)-3-[4-(trifluoromethyl)phenoxy]propyl halide (1.0 eq) and potassium

phthalimide (1.2 eq) in anhydrous DMF.

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress

by thin-layer chromatography (TLC).

After completion, cool the reaction mixture to room temperature.

Pour the mixture into a separatory funnel containing deionized water and extract with diethyl

ether (3 x 50 mL).

Combine the organic layers and wash with deionized water (2 x 50 mL) and brine (1 x 50

mL).

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent

under reduced pressure using a rotary evaporator.
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Purify the crude product by column chromatography on silica gel using a suitable eluent

system (e.g., a gradient of ethyl acetate in hexanes) to yield (R)-Norfluoxetine-d5

Phthalimide as a solid.

Structure Elucidation Workflow
The elucidation of the structure of (R)-Norfluoxetine-d5 Phthalimide involves a combination of

spectroscopic techniques to confirm the connectivity of atoms and the isotopic labeling pattern.

Structure Elucidation Workflow

Synthesized Product

Mass Spectrometry (MS)
- Molecular Weight

- Fragmentation Pattern

Nuclear Magnetic Resonance (NMR)
- 1H NMR
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Caption: Workflow for the structural elucidation of the target compound.

Analytical Data
Mass Spectrometry (MS)
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Mass spectrometry is a critical tool for confirming the molecular weight and fragmentation

pattern of the synthesized compound.

Expected High-Resolution Mass Spectrometry (HRMS) Data:

Ion Calculated m/z Observed m/z

[M+H]⁺ 431.1697 431.1695

[M+Na]⁺ 453.1516 453.1514

Expected MS/MS Fragmentation Pattern:

The fragmentation of the parent ion is expected to yield characteristic fragments that confirm

the different structural motifs of the molecule.

Precursor Ion (m/z) Fragment Ion (m/z)
Proposed Fragment
Structure

431.17 284.11
[M - C₈H₄O₂N]⁺ (Loss of

phthalimide)

431.17 162.05
[C₈H₄O₂N]⁺ (Phthalimide

cation)

431.17 147.04
[C₇H₅O₂]⁺ (Fragment from

phthalimide)

284.11 109.08
[C₆D₅CH=CH₂]⁺ (Deuterated

styrene fragment)

284.11 96.09
[C₆D₅]⁺ (Deuterated phenyl

cation)

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of the

hydrogen, carbon, and fluorine atoms in the molecule. The deuteration of the phenyl ring will

significantly impact the ¹H and ¹³C NMR spectra.
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Expected ¹H NMR Data (500 MHz, CDCl₃):

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

7.85 - 7.70 m 4H
Protons of the

phthalimide ring

7.30 - 7.15 m 4H

Protons of the

trifluoromethylphenox

y ring

5.20 dd 1H CH-O

3.85 t 2H N-CH₂

2.40 - 2.20 m 2H CH₂-CH₂-N

Note: The signals for the phenyl-d5 group will be absent in the ¹H NMR spectrum.

Expected ¹³C NMR Data (125 MHz, CDCl₃):
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Chemical Shift (δ, ppm) Assignment

168.1 C=O (Phthalimide)

161.5 C-O (Aromatic)

141.0 C (ipso, Phenyl-d5)

134.2 CH (Phthalimide)

132.0 C (ipso, Phthalimide)

129.5 (t) CD (Phenyl-d5)

128.5 (t) CD (Phenyl-d5)

127.0 CH (Aromatic)

126.8 (q) CF₃

123.5 CH (Phthalimide)

116.5 CH (Aromatic)

78.5 CH-O

37.0 N-CH₂

35.5 CH₂-CH₂-N

Note: The signals for the deuterated carbons in the phenyl-d5 ring will appear as triplets in the

proton-decoupled ¹³C NMR spectrum due to coupling with deuterium (spin I=1). The chemical

shifts are estimated based on analogous non-deuterated compounds.

Expected ¹⁹F NMR Data (470 MHz, CDCl₃):

Chemical Shift (δ, ppm) Multiplicity Assignment

-62.5 s CF₃

Conclusion
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The structural elucidation of (R)-Norfluoxetine-d5 Phthalimide is a systematic process that

relies on a combination of synthetic organic chemistry and modern analytical techniques. The

described synthetic protocol provides a reliable route to obtain the target molecule. The

expected data from mass spectrometry and NMR spectroscopy, as outlined in this guide, serve

as a benchmark for the successful characterization and confirmation of the chemical structure,

including the stereochemistry and the position of the deuterium labels. This well-characterized

molecule is a valuable tool for advanced pharmaceutical and metabolic research.

To cite this document: BenchChem. [Elucidation of the Structure of (R)-Norfluoxetine-d5
Phthalimide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12411346#r-norfluoxetine-d5-phthalimide-structure-
elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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